4-chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
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Description
4-chloro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16ClN3O2S2 and its molecular weight is 405.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target thecoagulation enzyme Factor Xa (FXa) . FXa is a promising target for anticoagulant therapy .
Mode of Action
Compounds with similar structures have been found to inhibit fxa, preventing the formation of blood clots .
Biochemical Pathways
By inhibiting fxa, similar compounds prevent the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . This suggests that the compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
By inhibiting fxa, similar compounds can prevent the formation of blood clots, reducing the risk of thromboembolic diseases .
Properties
IUPAC Name |
4-chloro-N-[4-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUHMQUFAIPWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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